molecular formula C10H12ClNO2 B6256942 3-amino-5-phenyloxolan-2-one hydrochloride CAS No. 3790-22-5

3-amino-5-phenyloxolan-2-one hydrochloride

Cat. No.: B6256942
CAS No.: 3790-22-5
M. Wt: 213.66 g/mol
InChI Key: QFMQUEHSPOQSFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-5-phenyloxolan-2-one hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its oxolan-2-one ring structure, which is substituted with an amino group at the third position and a phenyl group at the fifth position. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-phenyloxolan-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylacetic acid with ethyl chloroformate to form an intermediate, which is then treated with ammonia to introduce the amino group. The final cyclization step involves the formation of the oxolan-2-one ring under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production, including the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-phenyloxolan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives from oxidation, various amine derivatives from reduction, and substituted phenyl derivatives from substitution reactions.

Scientific Research Applications

3-amino-5-phenyloxolan-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-5-phenyloxolan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-5-phenyl-2-oxazolidinone: Similar structure but with an oxazolidinone ring.

    3-amino-5-phenyl-2-thioxolanone: Contains a sulfur atom in the ring.

    3-amino-5-phenyl-2-pyrrolidinone: Features a pyrrolidinone ring instead of oxolan-2-one.

Uniqueness

3-amino-5-phenyloxolan-2-one hydrochloride is unique due to its specific ring structure and the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

3790-22-5

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

3-amino-5-phenyloxolan-2-one;hydrochloride

InChI

InChI=1S/C10H11NO2.ClH/c11-8-6-9(13-10(8)12)7-4-2-1-3-5-7;/h1-5,8-9H,6,11H2;1H

InChI Key

QFMQUEHSPOQSFT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC1C2=CC=CC=C2)N.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.